molecular formula C13H10N2O4 B2454729 (8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid CAS No. 1284054-92-7

(8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid

Cat. No.: B2454729
CAS No.: 1284054-92-7
M. Wt: 258.233
InChI Key: CKXDRILNYIMEPN-UHFFFAOYSA-N
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Description

(8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid is a complex organic compound that belongs to the class of chromeno-pyrazole derivatives This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 8-methylchromone with hydrazine hydrate can yield the pyrazole ring, which is then further reacted with acetic anhydride to introduce the acetic acid moiety. The reaction conditions often require the use of catalysts such as Cs2CO3 and solvents like ethanol to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and high-pressure reactors can be employed to enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Cs2CO3, palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols

Scientific Research Applications

Chemistry

In chemistry, (8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be used in various organic synthesis reactions.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.

Industry

Industrially, this compound can be used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene derivatives: These compounds share the chromene ring structure and have similar chemical properties.

    Pyrazole derivatives:

Uniqueness

What sets (8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid apart from similar compounds is its unique combination of functional groups. The presence of both the chromene and pyrazole rings, along with the acetic acid moiety, provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Biological Activity

(8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid is a complex organic compound belonging to the chromeno-pyrazole derivative class. Its unique structure combines a chromene ring with a pyrazole moiety and an acetic acid functional group, which contributes to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11N3O3\text{C}_{12}\text{H}_{11}\text{N}_3\text{O}_3

This compound features:

  • A chromene ring system.
  • A pyrazole ring fused to the chromene.
  • An acetic acid moiety that enhances solubility and biological activity.

Antimicrobial Properties

Recent studies have demonstrated that chromeno-pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal properties. Research indicates that these derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have shown that related chromeno-pyrazole derivatives possess potent antiproliferative effects against various cancer cell lines. For example, a derivative demonstrated an IC50 value of 0.10 µM against HCT-116 cells, indicating strong activity as a phosphatidylinositol 3-kinase (PI3K) inhibitor . The mechanism involves the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act on various receptors, modulating their activity and influencing downstream signaling cascades.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4H-chromene derivativesChromene ringAntimicrobial, anti-inflammatory
Pyrazole derivativesPyrazole ringAnticancer, analgesic
Chromeno-pyrazolesBoth ringsBroad spectrum antimicrobial and anticancer activities

The combination of both chromene and pyrazole structures in this compound provides it with distinct biological properties not found in compounds containing only one of these moieties.

Case Studies

Several case studies illustrate the biological efficacy of chromeno-pyrazole derivatives:

  • Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested against various pathogens. Results indicated that certain compounds exhibited high antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Antiproliferative Studies : Research on related compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. One study highlighted a derivative's ability to induce apoptosis in cancer cells through PI3K pathway inhibition .

Properties

IUPAC Name

2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-7-2-3-10-8(4-7)12-9(13(18)19-10)5-14-15(12)6-11(16)17/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXDRILNYIMEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2N(N=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284054-92-7
Record name 2-{8-methyl-4-oxo-1H,4H-chromeno[4,3-c]pyrazol-1-yl}acetic acid
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